Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9930300
InChI: InChI=1S/C21H22Cl2N2O4S/c1-3-29-21(28)16-11(2)17(19(27)24-13-6-4-5-7-13)30-20(16)25-18(26)14-9-8-12(22)10-15(14)23/h8-10,13H,3-7H2,1-2H3,(H,24,27)(H,25,26)
SMILES: CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C21H22Cl2N2O4S
Molecular Weight: 469.4 g/mol

Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC9930300

Molecular Formula: C21H22Cl2N2O4S

Molecular Weight: 469.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate -

Specification

Molecular Formula C21H22Cl2N2O4S
Molecular Weight 469.4 g/mol
IUPAC Name ethyl 5-(cyclopentylcarbamoyl)-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C21H22Cl2N2O4S/c1-3-29-21(28)16-11(2)17(19(27)24-13-6-4-5-7-13)30-20(16)25-18(26)14-9-8-12(22)10-15(14)23/h8-10,13H,3-7H2,1-2H3,(H,24,27)(H,25,26)
Standard InChI Key AWTLCFMCIBHUKR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Introduction

Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the thiophene class of compounds. Thiophenes are five-membered heterocyclic rings containing sulfur, and they are known for their diverse biological activities and applications in pharmaceuticals and materials science. The specific compound incorporates several functional groups, including a cyclopentylcarbamoyl group, a 2,4-dichlorobenzamido group, and a methyl group attached to the thiophene ring.

Synthesis and Preparation

The synthesis of Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, including:

  • Thiophene Ring Formation: This can be achieved through various methods, such as the Gewald reaction or the Paal-Knorr synthesis.

  • Introduction of Functional Groups: The cyclopentylcarbamoyl and 2,4-dichlorobenzamido groups are introduced through amide coupling reactions, while the methyl group can be added via alkylation.

  • Esterification: The final step involves converting the carboxylic acid group to an ethyl ester.

Biological Activity and Potential Applications

While specific biological activity data for Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate is not readily available, compounds with similar structures have shown potential in various therapeutic areas:

  • Antimicrobial Activity: Thiophene derivatives often exhibit antimicrobial properties, which could be enhanced by the presence of the 2,4-dichlorobenzamido group.

  • Anti-inflammatory Activity: The cyclopentylcarbamoyl group might contribute to anti-inflammatory effects, although this would require further investigation.

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